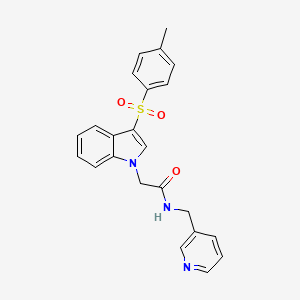
(2S)-2-(Methylamino)propane-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related amine compounds involves several methods, including hydrogen-transfer polyaddition and condensation reactions. For instance, poly(amido-amine)s were synthesized through hydrogen-transfer polyaddition, involving 2-methylpiperazine and other diamines, to produce polymers with varying molecular weights and basicity levels (Ferruti et al., 2000). Another example is the catalytic asymmetric hydrogenation used for the stereoselective synthesis of amines, demonstrating the versatility of N-tert-butanesulfinyl imines as intermediates for producing a wide range of amines with high enantioselectivity (Ellman et al., 2002).
Molecular Structure Analysis
The molecular structure of related compounds reveals intricate details about their chemical behavior and interaction capabilities. For instance, metal dithiocarbamate complexes based on an amine containing pyridyl and nitrile groups were characterized, showing the symmetrical bidentate bonding mode and stabilization through various hydrogen bonds and π interactions (Halimehjani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving amines demonstrate their reactivity and potential for forming complex structures. For example, the aminolysis of β-carbonyl 1,3-dithianes catalyzed by iron with various amines, including hydrazine hydrate, leads to the synthesis of β-enaminones and 3,4-disubstituted pyrazoles (Wang et al., 2011).
Physical Properties Analysis
The physical properties of amines, such as their solubility, melting points, and phase behavior, are crucial for understanding their applications and handling. While specific data on "(2S)-2-(Methylamino)propane-1-amine" was not directly found, studies on similar compounds provide insights into how the structure influences these properties.
Chemical Properties Analysis
The chemical properties, including basicity, nucleophilicity, and stability, are key to predicting the behavior of amines in reactions. For example, the basicity of the amino groups in poly(amido-amine)s was significantly varied, impacting their cytotoxicity and haemolytic activity, which is pH-dependent (Ferruti et al., 2000).
Aplicaciones Científicas De Investigación
Amphoteric Linear Poly(amido-amine)s as Endosomolytic Polymers
The study by Ferruti et al. (2000) focused on the synthesis of five poly(amido-amine)s (PAAs) using various amines, including 1,3-bis(N-methylamino)propane, for potential use in biomedical applications. The PAAs demonstrated pH-dependent hemolytic activity, indicating their potential as endosomolytic polymers for drug delivery systems. The basicity of the amino groups in these PAAs varied significantly, impacting their cytotoxicity and biological properties (Ferruti et al., 2000).
Esterification of Amine-Carboxyboranes with Orthoformates
Mittakanti et al. (1992) described a high-yield synthesis method involving the esterification of amine-carboxyboranes with trialkyl orthoformates. The process includes various amines such as methylamine and produces amine BH2CO2R compounds in high yield. This method highlights the chemical versatility and potential applications of amines in synthetic chemistry (Mittakanti et al., 1992).
Density and Surface Tension of Aqueous Solutions
Venkat et al. (2010) and Álvarez et al. (2006) investigated the density and surface tension of aqueous solutions containing amines such as 2-(methylamino)ethanol. These studies provide insight into the physicochemical properties of amine solutions, relevant for industrial processes like gas treating and the formulation of various chemical products (Venkat et al., 2010); (Álvarez et al., 2006).
Impregnation of Activated Carbon with Amines for CO2 Adsorption
Lee et al. (2013) demonstrated that impregnating activated carbon with amines, including 2-(methylamino)ethanol, enhances its CO2 adsorption capacity. This research points to the potential application of amines in carbon capture and environmental remediation technologies (Lee et al., 2013).
Reductive Functionalization of CO2 with Amines
Tlili et al. (2015) reviewed recent advancements in the reductive functionalization of CO2 with amines to produce value-added chemicals like formamide, formamidine, and methylamine derivatives. This area represents a promising field in green chemistry and the utilization of CO2 as a raw material for chemical synthesis (Tlili et al., 2015).
Propiedades
IUPAC Name |
(2S)-2-N-methylpropane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJNNGWMNSBIG-BYPYZUCNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(Methylamino)propane-1-amine | |
CAS RN |
27255-44-3 |
Source


|
| Record name | [(2S)-1-aminopropan-2-yl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2498497.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-methoxyacetamide](/img/structure/B2498503.png)




![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide](/img/structure/B2498511.png)
![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2498512.png)
![1,7,8-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498513.png)

![3-[2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]acrylic acid](/img/structure/B2498515.png)